N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide
Description
N-(Thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted at the 3-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a bis-thiophene methyl group (thiophen-2-yl and thiophen-3-yl substituents).
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S3/c17-21(18,12-3-1-6-15-9-12)16-14(11-5-8-19-10-11)13-4-2-7-20-13/h1-10,14,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFIORUTYGOSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide typically involves the following steps:
Formation of the thiophene rings: The thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Attachment of the pyridine ring: The pyridine ring can be introduced through a nucleophilic substitution reaction where a pyridine derivative reacts with a thiophene derivative.
Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the pyridine-thiophene intermediate with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a lead structure for drug development due to its biological activities. Research indicates that compounds containing thiophene and pyridine moieties often demonstrate significant pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide may possess antibacterial properties. The presence of electron-withdrawing groups in related structures has been linked to enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported as low as 0.98 µg/mL for certain derivatives .
- Anticancer Properties : The compound's structural analogs have been evaluated for cytotoxic effects against cancer cell lines, including those derived from breast and lung carcinomas. The mechanism of action often involves interference with DNA integrity and cell cycle progression .
Material Science
In material science, this compound can contribute to the development of organic semiconductors. Thiophene-containing compounds are well-regarded for their electronic properties, making them suitable for applications in:
- Organic Photovoltaics : The compound's ability to form stable thin films can be harnessed in solar cell technology.
- Light Emitting Diodes (LEDs) : Its unique electronic characteristics may enhance the efficiency of organic LEDs.
Agricultural Applications
The potential use of this compound as a fungicide or pesticide is noteworthy. Compounds with similar structures have shown efficacy against various plant pathogens, indicating that this compound could be explored for agricultural pest control:
- Fungicidal Activity : Research suggests that thiophene derivatives can inhibit fungal growth, making them candidates for developing new agricultural fungicides.
- Pesticidal Properties : Given the structural similarities to known pesticides, this compound may exhibit insecticidal properties worth investigating.
Case Studies and Comparative Analysis
To better understand the applications of this compound, a comparative analysis with similar compounds is essential.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(thiophen-2-yl)pyridine-3-sulfonamide | Single thiophene ring | Moderate antimicrobial activity |
| N-(thiophen-3-yl)pyridine-3-sulfonamide | Single thiophene ring | Anticancer properties reported |
| N-(pyridin-3-yl)thiophene-2-sulfonamide | Rearranged thiophene and pyridine | Antimicrobial efficacy noted |
The uniqueness of this compound lies in its dual thiophene structure, which may confer distinct biological activities not observed in its analogs.
Mechanism of Action
The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Limitations
- Bioactivity Gaps : While P1/P2 are patented for pharmaceutical use, the target compound’s biological activity remains unexplored in the evidence.
- Thermal/Physical Properties : The bis-thiophene moiety may confer higher thermal stability compared to phthalimides, but experimental data are needed.
Biological Activity
N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a pyridine ring, thiophene moieties, and a sulfonamide functional group, which are pivotal in its biological interactions.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, a study evaluated various derivatives for their in vitro antimicrobial activity against common pathogens. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The most active derivatives showed MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The tested compounds significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin, indicating potential for use in treating biofilm-associated infections .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Biofilm Reduction (%) |
|---|---|---|
| Compound 7b | 0.22 | 75 |
| Ciprofloxacin | 1.0 | 50 |
Anticancer Potential
The compound's anticancer activity has been explored through various assays, revealing promising results:
- Cytotoxicity : Studies have reported IC50 values for related compounds against several cancer cell lines, including MCF7 and A549. For example, certain derivatives displayed IC50 values as low as 3.79 µM against MCF7 cells .
- Mechanism of Action : The compounds were found to inhibit key enzymes involved in cancer progression, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | A549 | 26.00 |
| Compound C | NCI-H460 | 42.30 |
Case Studies
- Case Study on Antimicrobial Efficacy : A derivative structurally similar to this compound was tested against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls, providing evidence for its potential therapeutic application .
- Case Study on Anticancer Properties : Another study focused on the inhibition of cell proliferation in various cancer cell lines using sulfonamide derivatives, including those with thiophene groups. The results demonstrated that these compounds induced apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity .
Q & A
Q. What are the optimized synthetic routes for N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions starting from thiophene and pyridine derivatives. Key steps include:
- Suzuki-Miyaura cross-coupling for aryl-aryl bond formation between thiophene and pyridine rings (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent, 80°C) .
- Sulfonamide formation via nucleophilic substitution (e.g., pyridine-3-sulfonyl chloride reacting with a thiophene-substituted amine intermediate under inert atmosphere) .
- Critical parameters : Temperature control (±5°C) and solvent polarity (DMF vs. THF) significantly affect regioselectivity. Yield optimization (60–75%) requires stoichiometric balancing of sulfonyl chloride and amine intermediates .
Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?
Answer: Structural validation employs:
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond angles (e.g., 122.5° for C-S-N in sulfonamide) and torsional strain between thiophene rings .
- NMR spectroscopy : ¹H NMR confirms substitution patterns (e.g., pyridine C-H at δ 8.2–8.5 ppm; thiophene protons at δ 6.9–7.1 ppm) .
- HPLC-MS : Purity >95% confirmed via reverse-phase C18 columns (acetonitrile/water gradient) and ESI-MS (m/z calculated: 375.4; observed: 375.3 [M+H]⁺) .
Q. What preliminary biological screening assays are recommended for this compound?
Answer: Initial screens focus on:
- Enzyme inhibition : COX-2 (cyclooxygenase-2) assays using fluorogenic substrates (IC₅₀ determination at 10 µM–1 mM) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to reference drugs like doxorubicin .
- Solubility and stability : PBS (pH 7.4) and simulated gastric fluid (pH 2.0) tested over 24h via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer: SAR strategies include:
- Thiophene substitution : Replacing 3-thiophene with electron-withdrawing groups (e.g., -CF₃) to enhance COX-2 binding (ΔΔG = -2.1 kcal/mol in docking simulations) .
- Pyridine modifications : Introducing methyl groups at the 4-position to improve metabolic stability (t₁/₂ increased from 2h to 6h in microsomal assays) .
- Sulfonamide bioisosteres : Replacing -SO₂NH- with -PO₂NH- to reduce renal toxicity while retaining potency (tested in murine models) .
Q. What computational methods predict target interactions and pharmacokinetic properties?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to COX-2 (PDB: 5KIR) with scoring functions (e.g., Glide XP) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD <2.0 Å over 100ns) .
- ADMET prediction : SwissADME calculates logP (2.8), BBB permeability (low), and CYP3A4 inhibition risk (high) .
Q. How can contradictions in reported biological activity data be resolved?
Answer: Discrepancies (e.g., COX-2 IC₅₀ ranging from 0.5–5 µM) arise due to:
- Assay variability : Fluorogenic vs. colorimetric substrates (e.g., DCFH vs. PGH₂) .
- Cellular context : Differences in cell membrane permeability (e.g., HEK293 vs. RAW264.7 macrophages) .
- Structural analogs : Compare with N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide (lacks dual thiophene rings, 10× lower activity) .
Q. What advanced applications exist in materials science for this compound?
Answer:
- Organic semiconductors : Thiophene-pyridine conjugation enables hole mobility up to 0.1 cm²/V·s in OFETs (vs. pentacene: 1.0 cm²/V·s) .
- Fluorescent probes : Excitation at 340 nm (λem = 450 nm) used for bioimaging in live-cell studies .
- Coordination polymers : Reacts with Zn(II) to form porous frameworks (BET surface area: 500 m²/g) for gas storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
